N-[1-(3-methylphenyl)ethyl]-4-pyrrolidin-1-ylsulfonylpiperidine-1-carboxamide
Description
N-[1-(3-methylphenyl)ethyl]-4-pyrrolidin-1-ylsulfonylpiperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyrrolidine ring, and a sulfonyl group, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[1-(3-methylphenyl)ethyl]-4-pyrrolidin-1-ylsulfonylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-15-6-5-7-17(14-15)16(2)20-19(23)21-12-8-18(9-13-21)26(24,25)22-10-3-4-11-22/h5-7,14,16,18H,3-4,8-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBBJWLYIUKPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)NC(=O)N2CCC(CC2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methylphenyl)ethyl]-4-pyrrolidin-1-ylsulfonylpiperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of 1,5-diaminopentane.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, typically using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized separately and then attached to the piperidine ring through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the 3-methylphenyl group to the piperidine ring, often using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where each step of the synthesis is optimized for yield and purity. Continuous flow reactors might also be used to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(3-methylphenyl)ethyl]-4-pyrrolidin-1-ylsulfonylpiperidine-1-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of sulfonyl and piperidine-containing molecules.
Biology
Biologically, this compound could be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features might allow it to act as a ligand in biochemical assays.
Medicine
In medicine, the compound might be explored for its pharmacological properties. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in areas like pain management or neurological disorders.
Industry
Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The sulfonyl group could play a key role in binding to active sites, while the piperidine and pyrrolidine rings might influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-methylphenyl)ethyl]-4-piperidin-1-ylsulfonylpiperidine-1-carboxamide: Similar structure but with a different ring system.
N-[1-(3-methylphenyl)ethyl]-4-pyrrolidin-1-ylsulfonylmorpholine-1-carboxamide: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
N-[1-(3-methylphenyl)ethyl]-4-pyrrolidin-1-ylsulfonylpiperidine-1-carboxamide is unique due to its combination of a piperidine ring, a pyrrolidine ring, and a sulfonyl group. This specific arrangement of functional groups and rings imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
